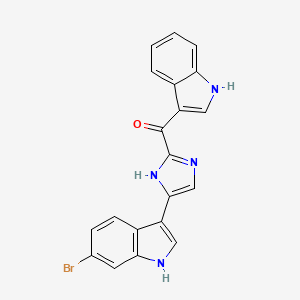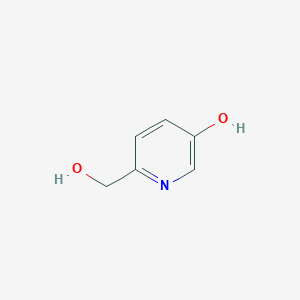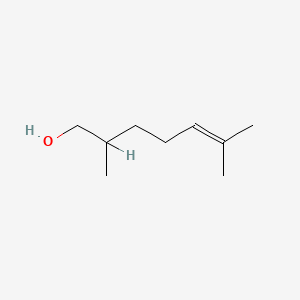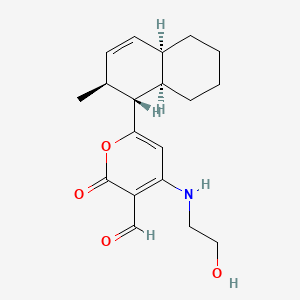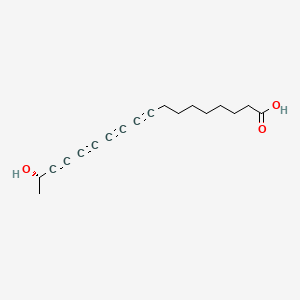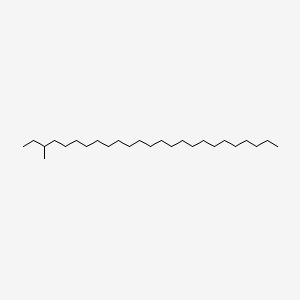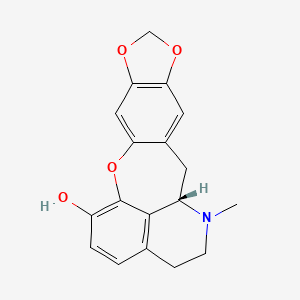
Cularicine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cularicine is an alkaloid.
科学的研究の応用
Synthesis and Identification
- Synthesis of Cularicine : The synthesis of (±)-Cularicine was achieved through a multi-step process starting from 2-(2'-Benzyloxyphenoxy)-4,5-methylenedioxy-phenylacetic acid, leading to the construction of the this compound carbon skeleton. This synthesis utilized a modified Pomeranz–Fritsch reaction for adding essential carbon and nitrogen atoms (Noguchi & Maclean, 1975).
- Identification in Genus Sarcocapnos : this compound, along with other cularine alkaloids, was identified and quantified in the genus Sarcocapnos (Fumariaceae). This study utilized GC-MS for alkaloid identification, contributing to the understanding of chemotaxonomy in these plants (Suau et al., 2005).
Biological Activity and Applications
- Anti-Inflammatory Effects : A study on marine-derived fungal strain metabolites, including curvularin-type polyketides, demonstrated significant anti-inflammatory effects. These metabolites inhibited overproduction of inflammatory mediators, suggesting potential therapeutic applications in inflammation-related conditions (Ha et al., 2017).
- Chemical Structure and Properties : A comprehensive examination of cularine alkaloids, including this compound, detailed their chemical structures and synthetic pathways. This knowledge is essential for understanding their potential biomedical applications (Manske, 1954).
Nanomedicine and Drug Delivery Systems
- Nanomedicine Research : While not directly about this compound, studies in nanomedicine provide insights into how nano-based drug delivery systems could be applied to compounds like this compound. This research explores the potential of nanoparticles in enhancing drug efficacy and targeting specific disease sites, which could be relevant for this compound's medical applications (Min et al., 2015); (Tinkle et al., 2014).
特性
CAS番号 |
2271-08-1 |
|---|---|
分子式 |
C18H17NO4 |
分子量 |
311.3 g/mol |
IUPAC名 |
(13S)-14-methyl-2,6,8-trioxa-14-azapentacyclo[11.7.1.03,11.05,9.017,21]henicosa-1(20),3,5(9),10,17(21),18-hexaen-20-ol |
InChI |
InChI=1S/C18H17NO4/c1-19-5-4-10-2-3-13(20)18-17(10)12(19)6-11-7-15-16(22-9-21-15)8-14(11)23-18/h2-3,7-8,12,20H,4-6,9H2,1H3/t12-/m0/s1 |
InChIキー |
RUNKBNVIYGVBMW-LBPRGKRZSA-N |
異性体SMILES |
CN1CCC2=C3[C@@H]1CC4=CC5=C(C=C4OC3=C(C=C2)O)OCO5 |
SMILES |
CN1CCC2=C3C1CC4=CC5=C(C=C4OC3=C(C=C2)O)OCO5 |
正規SMILES |
CN1CCC2=C3C1CC4=CC5=C(C=C4OC3=C(C=C2)O)OCO5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)
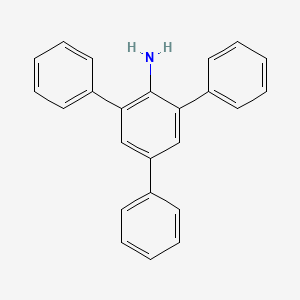
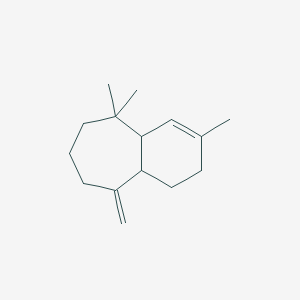
![1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone](/img/structure/B1203510.png)
![N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline](/img/structure/B1203511.png)
